Raloxifene-d4-4'-glucuronide
CAS No.: 1279033-52-1
Cat. No.: VC0196693
Molecular Formula: C34H31NO10SD4
Molecular Weight: 653.75
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1279033-52-1 |
---|---|
Molecular Formula | C34H31NO10SD4 |
Molecular Weight | 653.75 |
Chemical Identity and Structure
Molecular Characteristics
Raloxifene-d4-4'-glucuronide is a deuterated glucuronide metabolite of raloxifene, a selective estrogen receptor modulator (SERM) widely used in the treatment and prevention of osteoporosis in postmenopausal women. The molecular formula of raloxifene-d4-4'-glucuronide is C₃₄H₃₁D₄NO₁₀S, with a molecular weight of 653.73 g/mol . The compound features four deuterium atoms, which replace four hydrogen atoms in the structure of the standard raloxifene-4'-glucuronide metabolite. The corresponding lithium salt has a molecular formula of C₃₄H₃₅LiNO₁₀S and a molecular weight of 660.7 g/mol .
Structural Features
The structure of raloxifene-d4-4'-glucuronide consists of the parent raloxifene molecule with four deuterium atoms incorporated into the piperidine ethoxy moiety, along with a glucuronic acid conjugated at the 4' position of the phenyl ring. This conjugation occurs through a β-glycosidic bond, forming a β-D-glucopyranosiduronic acid derivative . The complete chemical name according to systematic nomenclature is 4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy-D4]benzoyl]benzo[b]thien-2-yl]phenyl-β-D-glucopyranosiduronic acid . The incorporation of deuterium atoms provides distinct mass spectrometric properties that make it valuable for analytical applications.
Metabolism and Pharmacokinetics
Formation and Metabolic Pathways
Raloxifene undergoes extensive first-pass metabolism, primarily through glucuronidation, which results in the formation of various metabolites including raloxifene-4'-glucuronide and raloxifene-6-glucuronide . The deuterated version, raloxifene-d4-4'-glucuronide, follows similar metabolic pathways but contains deuterium atoms that distinguish it from the non-deuterated metabolite. The glucuronidation process is catalyzed by specific UDP-glucuronosyltransferases (UGTs), particularly the hepatic UGTs 1A1 and 1A9 and the extra-hepatic UGTs 1A8 and 1A10 . This extensive glucuronidation significantly impacts the bioavailability of raloxifene, resulting in high intra- and interindividual variability in its pharmacokinetics .
Distribution and Circulation
Following administration of raloxifene, its glucuronide metabolites comprise approximately 99% of the circulating raloxifene dose in the plasma, with raloxifene-4'-glucuronide accounting for about 70% of these glucuronides . The deuterated version, raloxifene-d4-4'-glucuronide, would be expected to exhibit similar distribution patterns. The unconjugated raloxifene represents less than 1% of the total raloxifene concentration in plasma . The high degree of glucuronidation necessitates active or facilitated transport mechanisms for the disposition of these metabolites, contributing to the complex pharmacokinetic profile of raloxifene .
Biological Activity and Pharmacological Properties
Receptor Binding and Activity
Raloxifene-4'-glucuronide exhibits a high affinity for estrogen receptors, although its activity differs from that of the parent raloxifene compound . Research has demonstrated that raloxifene-4'-glucuronide possesses approximately 1/100th the anti-estrogenic activity of raloxifene itself, as measured by binding to the estrogen receptor . This reduced activity is significant considering that raloxifene-4'-glucuronide constitutes the majority of circulating raloxifene metabolites, suggesting that the pharmacological effects of raloxifene therapy may be primarily mediated by the small fraction of unconjugated raloxifene.
Enterohepatic Recycling
Analytical Methods and Detection
Chromatographic Techniques
The analysis of raloxifene-d4-4'-glucuronide typically employs ultra-pressure liquid chromatography (UPLC) methods. A common approach utilizes a Waters ACQUITY UPLC system with a BEH C18 analytical column (2.1 mm × 50 mm, 1.7 μm particle size) . The gradient elution typically begins with 5% acetonitrile and 95% buffer A (5 mM ammonium acetate, pH 5.0) for 1 minute, followed by a linear gradient to 100% acetonitrile over 5 minutes, maintained at 100% acetonitrile for 2 minutes . Detection is commonly performed at a wavelength of 274 nm, which is optimal for raloxifene and its glucuronides.
Mass Spectrometry Applications
Mass spectrometry provides a powerful tool for the identification and quantification of raloxifene-d4-4'-glucuronide. Using positive mode electrospray ionization, the parent compound [M+H]+ peak and the corresponding glucuronide [M-Gluc.+H]+ peaks can be characterized . The fragment ion transitions used for multiple reaction monitoring (MRM) include m/z 478.2 → 116.2 for raloxifene-d4 and m/z 650.5 → 474.3 for raloxifene glucuronides . The deuterium labeling provides a distinct mass shift that allows differentiation from non-deuterated analogs, making raloxifene-d4-4'-glucuronide valuable as an internal standard in bioanalytical methods.
Significance in Drug Development and Clinical Studies
Implications for Personalized Medicine
Understanding the factors affecting raloxifene glucuronidation has implications for personalized medicine approaches. Functional polymorphisms in UGT1A1 have been significantly associated with raloxifene-6-glucuronide formation in human liver microsomes, while the UGT1A8*2 variant correlates with total raloxifene glucuronide formation in human jejunum homogenates . These genetic variations may contribute to the interindividual variability in raloxifene pharmacokinetics and potentially influence treatment outcomes, highlighting the importance of studies using tools like raloxifene-d4-4'-glucuronide.
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